ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 185105-95-7
VCID: VC4661724
InChI: InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18)
SMILES: CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula: C15H16N2O5S
Molecular Weight: 336.36

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE

CAS No.: 185105-95-7

Cat. No.: VC4661724

Molecular Formula: C15H16N2O5S

Molecular Weight: 336.36

* For research use only. Not for human or veterinary use.

ETHYL 2-(3,4-DIMETHOXYBENZAMIDO)-1,3-THIAZOLE-4-CARBOXYLATE - 185105-95-7

Specification

CAS No. 185105-95-7
Molecular Formula C15H16N2O5S
Molecular Weight 336.36
IUPAC Name ethyl 2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C15H16N2O5S/c1-4-22-14(19)10-8-23-15(16-10)17-13(18)9-5-6-11(20-2)12(7-9)21-3/h5-8H,4H2,1-3H3,(H,16,17,18)
Standard InChI Key WLQDTBDHAVNKQJ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)OC)OC

Introduction

Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is a synthetic organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing sulfur and nitrogen in their ring structure, which contribute to their unique chemical properties and biological activities. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.

Synthesis Methods

The synthesis of ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate typically involves coupling reactions starting from commercially available materials such as ethyl 2-amino-1,3-thiazole-4-carboxylate and 3,4-dimethoxybenzoyl chloride. The reactions are monitored using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure completion and purity of the product. The final product can be purified through recrystallization or column chromatography.

Chemical Reactivity

Ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate can undergo various chemical reactions typical for thiazole derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions on the thiazole ring, as well as esterification and hydrolysis reactions involving the carboxylate group. The amide bond in the benzamide moiety may be susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeDescription
Nucleophilic SubstitutionOn the thiazole ring
Electrophilic Aromatic SubstitutionOn the thiazole ring
Esterification/HydrolysisInvolving the carboxylate group
Amide HydrolysisUnder acidic or basic conditions

Biological Activities and Applications

Thiazole derivatives, including ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate, have been extensively studied for their diverse biological properties. These compounds are often investigated for their anti-inflammatory, antimicrobial, and anticancer activities. Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing pathways associated with cancer cell proliferation and inflammation.

Research Findings and Future Directions

Research into ethyl 2-(3,4-dimethoxybenzamido)-1,3-thiazole-4-carboxylate is ongoing, with a focus on understanding its mechanism of action and potential therapeutic applications. Investigations into its binding affinity to specific proteins or enzymes could reveal insights into its therapeutic potential. Further studies are needed to fully elucidate its biological activities and to explore its potential in medicinal chemistry.

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